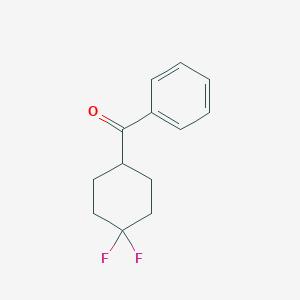

(4,4-Difluorocyclohexyl)(phenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14F2O |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(4,4-difluorocyclohexyl)-phenylmethanone |

InChI |

InChI=1S/C13H14F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

KTHDWLHWLHZLAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC=C2)(F)F |

Origin of Product |

United States |

The Significance of Ketone Scaffolds in Contemporary Organic Chemistry

Ketone scaffolds are fundamental building blocks in the synthesis of a vast array of organic compounds. Their importance stems from the reactivity of the carbonyl group, which allows for a multitude of chemical transformations. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, a feature that is central to many carbon-carbon bond-forming reactions. Furthermore, the adjacent α-protons exhibit enhanced acidity, enabling enolate formation and subsequent alkylation or condensation reactions. This reactivity profile makes ketones indispensable intermediates in the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials.

The versatility of the ketone group is further highlighted by its ability to be transformed into a wide range of other functional groups. For instance, ketones can be reduced to secondary alcohols, oxidized to esters through Baeyer-Villiger oxidation, or converted to alkenes via the Wittig reaction. This functional group interconversion capability provides chemists with a powerful toolkit for molecular design and synthesis.

The Strategic Role of Fluorine in Modulating Molecular Properties and Reactivity

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom sterically. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism.

From an electronic standpoint, the strong electron-withdrawing nature of fluorine can significantly influence the acidity and basicity of nearby functional groups. In the context of medicinal chemistry, this modulation of pKa can impact a drug's absorption, distribution, and receptor binding affinity. Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, which can be crucial for its biological activity. The lipophilicity of a molecule can also be fine-tuned by selective fluorination; while a single fluorine atom can increase lipophilicity, a trifluoromethyl group often enhances it, which can improve membrane permeability.

Structure Reactivity Relationship Studies and Theoretical Investigations of 4,4 Difluorocyclohexyl Phenyl Methanone

Conformational Analysis and Stereochemistry of the Molecule

The structure of (4,4-Difluorocyclohexyl)(phenyl)methanone features a cyclohexane (B81311) ring, which preferentially adopts a chair conformation to minimize angular and torsional strain. The geminal difluoro substitution at the C4 position does not introduce a conformational bias for a ring flip, but it does influence the electronic environment of the ring.

The key stereochemical aspect arises from the attachment of the phenylmethanone substituent to the C1 position of the cyclohexyl ring. This substituent can occupy either an axial or an equatorial position. Overwhelmingly, the equatorial conformation is favored due to the avoidance of significant steric hindrance. In the axial position, the bulky phenylmethanone group would experience destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at the C3 and C5 positions. The equatorial position places the large substituent away from the core of the ring, resulting in a more stable, lower-energy conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Key Steric Interactions | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| Equatorial | Equatorial | Minimal | 0.00 | >99% |

| Axial | Axial | 1,3-Diaxial Interactions | > 4.0 | <1% |

Electronic and Steric Effects of the 4,4-Difluorocyclohexyl and Phenyl Substituents

The reactivity of the carbonyl group in this compound is modulated by a combination of electronic and steric effects originating from its two substituents.

Electronic Effects: The two fluorine atoms at the C4 position are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect propagates through the sigma bonds of the cyclohexane framework, pulling electron density away from the carbonyl carbon at C1. This decrease in electron density enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The phenyl group is also electron-withdrawing by induction but can participate in resonance with the carbonyl group, which complicates its net electronic contribution.

Steric Effects: Steric hindrance is a dominant factor in the reactivity of this molecule. wikipedia.org The 4,4-difluorocyclohexyl group is sterically demanding and physically obstructs the trajectory of incoming nucleophiles toward the carbonyl carbon. wikipedia.orgnih.gov This steric bulk significantly slows the kinetics of chemical reactions compared to ketones with smaller substituents, such as acetophenone. The interplay between the electronically activated but sterically hindered carbonyl group is a defining feature of its reactivity.

The substantial steric presence of the 4,4-difluorocyclohexyl group plays a critical role in directing the pathways of chemical reactions, particularly those involving nucleophilic addition to the carbonyl. In reactions such as the reduction of the ketone to an alcohol using hydride reagents (e.g., sodium borohydride), the nucleophile will preferentially attack from the less sterically hindered face of the planar carbonyl group. This substrate-controlled approach leads to diastereoselectivity, where one of the two possible diastereomeric alcohol products is formed in excess. The stereochemical outcome is therefore dictated by the molecule's inherent conformational and steric properties.

Computational Chemistry for Mechanistic Elucidation and Property Prediction

Computational methods are invaluable for gaining a deeper, quantitative understanding of the structure and reactivity of this compound.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules. researchgate.netresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can be used to model its properties. researchgate.netchemrxiv.org

These calculations can optimize the geometries of the ground state conformers (with the phenylmethanone group in equatorial and axial positions) and precisely calculate their relative energies, providing quantitative support for the qualitative predictions of conformational analysis. Furthermore, DFT can be used to map the entire reaction coordinate for processes like nucleophilic addition. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This provides crucial information about reaction kinetics and mechanism. researchgate.net

Table 2: Illustrative DFT-Calculated Parameters for a Nucleophilic Addition Reaction

| Species | Description | Calculated Parameter | Illustrative Value |

|---|---|---|---|

| Ground State | Equatorial conformer of the ketone | Relative Energy | 0.0 kcal/mol |

| Transition State | Structure at the peak of the reaction energy profile | Relative Energy | 15.2 kcal/mol |

| - | - | Activation Energy (Ea) | 15.2 kcal/mol |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.ukyoutube.com

In the case of a nucleophilic attack on this compound, the key interaction is between the HOMO of the nucleophile and the LUMO of the ketone.

LUMO Characteristics: The LUMO of the ketone is the π* (antibonding) orbital associated with the carbonyl C=O bond. Its energy level is a direct indicator of the carbonyl carbon's electrophilicity. A lower LUMO energy corresponds to a more electrophilic center, which is more reactive towards nucleophiles. The electron-withdrawing fluorine atoms are predicted to lower the energy of this LUMO, thereby increasing reactivity from an electronic standpoint.

Predicting Selectivity: The spatial distribution and phasing of the LUMO can predict the stereochemical outcome of a reaction. The orbital lobes of the LUMO are generally not of equal size on the two faces of the carbonyl plane. Nucleophilic attack is favored at the larger lobe, which typically resides on the less sterically encumbered face. FMO analysis can thus provide a theoretical basis for the observed diastereoselectivity in addition reactions.

Table 3: Predicted Frontier Molecular Orbital Properties

| Orbital | Description | Predicted Energy (eV) | Influence on Reactivity |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital (likely on phenyl ring/oxygen lone pairs) | -8.5 | Site of electrophilic attack |

| LUMO | Lowest Unoccupied Molecular Orbital (C=O π*) | -1.2 | Site of nucleophilic attack; lower energy indicates higher electrophilicity |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.3 eV | Indicates kinetic stability |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Fluorinated Ketones in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach used to reveal the relationship between the structural properties of chemical compounds and their biological activities. fiveable.menih.gov The core principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular structures. fiveable.me These methodologies are pivotal in modern chemical research, particularly in drug discovery, for predicting the activity of newly designed compounds, thereby streamlining the synthesis and testing processes. fiveable.menih.gov

In the context of fluorinated ketones, QSAR studies provide a framework for understanding how the inclusion and positioning of fluorine atoms, along with other structural modifications, influence the compound's interaction with biological targets. By developing mathematical models, researchers can quantitatively correlate molecular descriptors—numerical representations of a molecule's physicochemical properties—with observed biological activities. dergipark.org.tr

Research on unsaturated ketone derivatives as potential monoamine oxidase B (MAO-B) inhibitors has utilized 2D-QSAR models to establish a linear correlation between specific molecular descriptors and the inhibitory activity, expressed as pIC50. nih.gov In one such study, a model was developed using Partial Least Squares (PLS) regression, which identified four key descriptors influencing the inhibitory activity. nih.gov

The linear equation derived from this study is presented as: pIC50 = 6.231 + (0.134 × BCUT_SMR_2) + (0.247 × LogP (o/w)) + (0.098 × SlogP_VSA4) - (0.019 × vsurf_IW3) nih.gov

The descriptors in this model represent different aspects of the molecular structure:

BCUT_SMR_2: Related to molecular size and polarizability.

LogP (o/w): The octanol-water partition coefficient, a measure of lipophilicity.

SlogP_VSA4: A descriptor related to the van der Waals surface area and the number of fluorine atoms. nih.gov

vsurf_IW3: A descriptor related to the hydrophilic-hydrophobic balance of the molecule.

The statistical significance and predictive power of the developed QSAR model were confirmed through various validation metrics, which are crucial for ensuring the model's reliability. nih.gov

| Descriptor | Coefficient in Model | Description and Implication for Activity |

|---|---|---|

| BCUT_SMR_2 | +0.134 | Represents contributions from atomic polarizabilities and is related to molecular size. A positive coefficient suggests that specific polarizability characteristics enhance inhibitory activity. |

| LogP (o/w) | +0.247 | Measures the lipophilicity (hydrophobicity) of the compound. A positive value indicates that higher lipophilicity is favorable for biological activity, potentially by improving membrane permeability. |

| SlogP_VSA4 | +0.098 | An atom-type-based descriptor related to the van der Waals surface area and lipophilicity, specifically influenced by the presence of fluorine atoms. Its positive coefficient highlights the importance of fluorination for the observed activity. |

| vsurf_IW3 | -0.019 | Represents hydrophilic-hydrophobic balance. The negative coefficient suggests that a particular hydrophilic profile might be detrimental to the inhibitory activity. |

The robustness and predictive capability of QSAR models are assessed using a variety of statistical parameters. For instance, in three-dimensional QSAR (3D-QSAR) studies of related cyclic compounds like 2-(aryloxyacetyl)cyclohexane-1,3-diones, methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. frontiersin.org These models provide insights into how steric and electrostatic fields of a molecule impact its activity. frontiersin.org The validation of such models is critical for their practical application.

| Parameter | Symbol | Typical Acceptable Value | Significance |

|---|---|---|---|

| Coefficient of Determination (Training Set) | R² | > 0.6 | Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A higher value shows a better fit of the model to the training data. |

| Cross-validated Correlation Coefficient (Leave-One-Out) | Q² | > 0.5 | Measures the internal predictive ability of the model. It assesses how well the model predicts the activity of a compound that was left out during the model-building process. |

| Coefficient of Determination (Test Set) | R²_pred | > 0.6 | Evaluates the external predictability of the model by using it to predict the activity of an external set of compounds not used in model generation. |

| F-test Value | F | High value (e.g., > 27) | Indicates the statistical significance of the entire regression model. A high F-value suggests that the model is statistically significant and not a result of chance. |

| Root Mean Square Error | RMSE | Low value | Measures the differences between values predicted by the model and the values observed. A lower RMSE indicates a better fit. |

QSAR methodologies, therefore, represent a powerful tool in the study of fluorinated ketones. By identifying key molecular descriptors and constructing statistically validated predictive models, researchers can gain a deeper understanding of the structure-activity relationships that govern the biological effects of these compounds. This knowledge is instrumental in guiding the rational design of new derivatives with potentially enhanced or optimized activities. nih.gov

Advanced Applications and Research Utility of 4,4 Difluorocyclohexyl Phenyl Methanone

Role as a Versatile Synthetic Building Block

The reactivity of the carbonyl group, coupled with the influence of the difluorinated cyclohexane (B81311) moiety, positions (4,4-Difluorocyclohexyl)(phenyl)methanone as a valuable precursor in organic synthesis. It provides a scaffold that can be elaborated into more complex structures, finding particular utility in the fields of medicinal chemistry and agrochemicals.

Precursor in the Construction of Complex Organic Scaffolds

While specific, broad-ranging examples of this compound being used to construct a wide variety of complex organic scaffolds are not extensively documented in publicly available research, the principles of organic synthesis suggest its potential. Ketones are pivotal functional groups that can undergo a vast array of chemical transformations. nih.gov The presence of the 4,4-difluoro substitution on the cyclohexyl ring can influence the reactivity of the ketone and the conformational preference of the ring, offering a unique starting point for stereoselective syntheses. nih.gov The introduction of fluorine can enhance metabolic stability and binding affinity, making fluorinated building blocks highly desirable in the synthesis of bioactive molecules. google.commdpi.comresearchgate.net

General reactions that ketones like this compound can undergo to form more complex scaffolds include:

| Reaction Type | Potential Product Class |

| Grignard Reaction | Tertiary Alcohols |

| Wittig Reaction | Alkenes |

| Reductive Amination | Amines |

| Aldol Condensation | β-Hydroxy Ketones |

These transformations allow for the carbon skeleton to be extended and for new functional groups to be introduced, paving the way for the synthesis of diverse and complex molecular architectures.

Intermediate in the Synthesis of Medicinal Chemistry and Agrochemical Targets

The application of fluorinated building blocks is a cornerstone of modern medicinal and agrochemical research. google.commdpi.com The introduction of fluorine can significantly improve a molecule's metabolic stability, bioavailability, and binding affinity to its biological target. mdpi.comnih.gov this compound serves as a key intermediate in the synthesis of such targeted molecules. For instance, novel difluorocyclohexyl derivatives have been investigated as modulators of IL-17 for the potential treatment of inflammatory and autoimmune diseases. researchgate.net The synthesis of these complex molecules often relies on the availability of versatile, fluorinated starting materials like this compound.

Contribution to the Synthesis of Perhexiline and Related Bis-Cycloalkyl Ketones

A significant and well-documented application of this compound is its role as a precursor in the synthesis of fluorinated analogues of Perhexiline. Perhexiline is a cardiovascular drug whose therapeutic use has been limited by its metabolism, which is mediated by the CYP2D6 enzyme. Researchers have designed and synthesized analogues of Perhexiline with fluorine atoms on the cyclohexyl rings to improve their pharmacokinetic profile by reducing their susceptibility to metabolism.

In this context, this compound is a crucial starting material for creating the 4,4-gem-difluoro analogue of Perhexiline. This specific analogue has demonstrated high stability and a significantly reduced susceptibility to CYP2D6-mediated metabolism, while retaining its therapeutic efficacy. The synthesis involves the transformation of the ketone functionality into a group that can be coupled with the piperidine (B6355638) ring of Perhexiline. This work highlights the direct and impactful contribution of this compound to the development of potentially safer and more effective cardiovascular drugs.

Exploration in Material Science Research

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds attractive for applications in material science. google.commdpi.com While direct research on this compound in this field is not widely published, the characteristics of its constituent parts suggest potential utility.

Monomer or Building Block for Specialty Polymer Synthesis

Fluorinated ketones, particularly aromatic ones like 4,4'-difluorobenzophenone, are known precursors to high-performance polymers such as Polyetheretherketone (PEEK). rsc.org These polymers exhibit exceptional thermal and chemical stability. While this compound is an aliphatic-aromatic ketone, the principles of polymer chemistry suggest it could potentially be used as a monomer or a modifying agent in the synthesis of specialty polymers. The incorporation of the difluorocyclohexyl group could introduce unique properties to the polymer chain, such as increased flexibility and altered solubility compared to fully aromatic systems. The synthesis of fluorinated polyurethanes and poly(aryl ether ketone)s often involves the use of fluorinated monomers to achieve desired properties like hydrophobicity and thermal stability. google.commdpi.com

Development of Materials with Tailored Physical Properties

The introduction of fluorine into a material can significantly alter its physical properties. The highly polar C-F bonds can influence intermolecular interactions, leading to materials with tailored characteristics. For example, fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic surfaces. The presence of the bulky and conformationally flexible difluorocyclohexyl ring in a polymer derived from this compound could impact the polymer's morphology, glass transition temperature, and mechanical properties. While speculative without direct experimental evidence, the unique combination of a fluorinated aliphatic ring and an aromatic group makes this compound an interesting candidate for the design of new materials with specific and desirable physical attributes.

Contribution to Fundamental Chemical Research

The unique structural and electronic properties imparted by the gem-difluoro group on the cyclohexyl ring make this compound a valuable tool for fundamental chemical investigations. Its utility spans from probing the intricate details of reaction mechanisms to serving as a specialized substrate in the development of novel catalytic transformations.

Probing Structure-Reactivity Relationships in Fluorinated Systems

The study of structure-reactivity relationships is a cornerstone of physical organic chemistry, providing insights into how the architecture of a molecule influences its chemical behavior. The introduction of fluorine can lead to significant, and sometimes counterintuitive, changes in reactivity due to the element's high electronegativity and the specific stereoelectronic effects of the C-F bond.

The 4,4-difluorocyclohexyl moiety in this compound serves as an excellent platform to investigate these effects. The gem-difluoro group acts as a strong electron-withdrawing group through inductive effects, which can influence the reactivity of the adjacent carbonyl group. This electronic perturbation can be systematically studied and compared to its non-fluorinated analog, cyclohexyl(phenyl)methanone. For instance, the electron-withdrawing nature of the fluorinated ring is expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack.

Furthermore, the steric profile of the 4,4-difluorocyclohexyl group is a critical factor. While fluorine is relatively small, the C-F bonds are longer than C-H bonds, and the presence of two fluorine atoms at the same position creates a distinct steric environment. st-andrews.ac.uk This can influence the approach of reactants and the stability of transition states. The interplay between these steric and electronic effects can be dissected through carefully designed kinetic and mechanistic studies.

A hypothetical study could involve comparing the rates of reaction of this compound and its non-fluorinated counterpart with a series of nucleophiles. The data from such an experiment could be used to construct a linear free-energy relationship, providing quantitative insights into the electronic and steric contributions of the difluorocyclohexyl group.

Table 1: Hypothetical Kinetic Data for Nucleophilic Addition to Ketones

| Nucleophile | Ketone | Relative Rate Constant (k_rel) |

| Sodium borohydride (B1222165) | Cyclohexyl(phenyl)methanone | 1.0 |

| Sodium borohydride | This compound | 2.5 |

| Phenylmagnesium bromide | Cyclohexyl(phenyl)methanone | 1.0 |

| Phenylmagnesium bromide | This compound | 0.8 |

The hypothetical data in Table 1 illustrates how the 4,4-difluorocyclohexyl group might influence reactivity. The increased rate with a small nucleophile like sodium borohydride could be attributed to the dominant electron-withdrawing effect of the fluorine atoms, which makes the carbonyl carbon more electrophilic. Conversely, with a bulkier nucleophile like phenylmagnesium bromide, steric hindrance from the fluorinated ring could become more significant, leading to a decrease in the reaction rate.

Studies on Catalysis and Reaction Mechanism Development

Fluorinated compounds are increasingly being used as substrates and probes in the development of new catalytic methods and for elucidating reaction mechanisms. The unique properties of the C-F bond and fluorinated groups can be leveraged to tune the reactivity of a molecule or to act as a spectroscopic or mechanistic marker.

This compound could be an ideal substrate for developing new catalytic reactions, particularly those involving C-H or C-F bond activation. For example, its use in transition-metal-catalyzed cross-coupling reactions could lead to the synthesis of novel and complex fluorinated molecules. The presence of the ketone functionality also opens up possibilities for asymmetric catalysis, such as the enantioselective reduction of the carbonyl group, where the fluorinated ring could influence the stereochemical outcome.

Another area of interest is photoredox catalysis, where visible light is used to drive chemical reactions. mdpi.com The electronic properties of this compound could be tuned to participate in specific photocatalytic cycles, either as an electron acceptor or donor, facilitating novel transformations.

Table 2: Potential Research Applications of this compound in Catalysis

| Research Area | Application of this compound | Potential Insights |

| Asymmetric Catalysis | Substrate for enantioselective reduction of the carbonyl group. | Influence of the difluorocyclohexyl group on enantioselectivity. |

| C-H Activation | Substrate for catalytic C-H functionalization of the cyclohexyl ring. | Regio- and stereoselectivity of C-H activation in a fluorinated system. |

| C-F Bond Activation | Substrate for reactions involving the cleavage of a C-F bond. | Development of new defluorination and fluoroalkylation methodologies. |

| Mechanistic Studies | Probe in radical reactions to study the effect of gem-difluoro substitution on radical stability. | Understanding the influence of fluorine on radical reaction pathways. |

Future Perspectives and Emerging Trends in the Research of Fluorinated Methanones

Development of Enantioselective Synthetic Methods for Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern drug discovery. For (4,4-Difluorocyclohexyl)(phenyl)methanone, the generation of chiral derivatives, primarily through the asymmetric reduction of the ketone to a chiral alcohol, is a key area of future development. While direct research on this specific molecule is limited, the broader field of asymmetric ketone reduction provides a clear roadmap.

Future efforts will likely focus on the development of highly efficient and stereoselective catalytic systems. Transition metal-catalyzed asymmetric transfer hydrogenation is a promising approach, utilizing chiral ligands to control the stereochemical outcome. wikipedia.org Catalysts based on ruthenium, rhodium, and iridium, paired with chiral diamine or amino alcohol ligands, have shown broad applicability and high enantioselectivity for a range of ketones. wikipedia.org Another established and continuously evolving method is the use of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, which can effectively reduce prochiral ketones with high enantiomeric excess. uwindsor.ca

The influence of the 4,4-difluorocyclohexyl group on the stereoselectivity of these reactions is a key research question. The steric bulk and electronic properties of this fluorinated ring will likely play a significant role in the substrate-catalyst interactions. Research into the asymmetric synthesis of related fluorinated compounds, such as 4,4-(difluoro)glutamic acid using chiral Ni(II)-complexes, has demonstrated that the strategic placement of fluorine atoms can significantly influence diastereoselectivity, achieving ratios of up to ~98.5/1.5. nih.gov This highlights the potential for fine-tuning chiral syntheses involving the this compound core.

Table 1: Representative Enantioselective Ketone Reduction Methods Applicable to Fluorinated Methanones

| Catalyst System | Reductant | Substrate Class | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Oxazaborolidines (CBS) | Borane (BH3) | Prochiral Ketones | >95% | uwindsor.ca |

| Ru-BINAP-Diamine | H2 | Aromatic Ketones | >98% | uwindsor.ca |

| (-)-DIP-Chloride™ | - | α-Fluoromethyl ketones | Up to 96% | uwindsor.ca |

| Chiral Ni(II)-Complexes | BrCF2COOEt/Cu | Dehydroalanine Schiff Bases | Up to 97% de | nih.gov |

Integration with High-Throughput Experimentation and Automation in Chemical Discovery

The discovery and optimization of novel chemical entities and synthetic routes is increasingly reliant on high-throughput experimentation (HTE) and automated synthesis platforms. acs.orgyoutube.com For fluorinated methanones like this compound, these technologies offer a pathway to rapidly explore vast chemical spaces and reaction conditions.

Future research will see the integration of HTE in the discovery of new applications for this compound and its derivatives. By running hundreds or even thousands of reactions in parallel on a microscale, researchers can efficiently screen for new catalysts, optimize reaction conditions for derivatization, and generate libraries of related compounds for biological screening. youtube.compurdue.edu This approach is particularly valuable in the early stages of drug discovery, where the rapid generation of structure-activity relationships is crucial. youtube.com

Exploration of Sustainable and Biocatalytic Pathways for Synthesis and Transformation

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. researchgate.netnih.gov For this compound, future research will emphasize the development of more sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. nih.govresearchgate.net Recent advancements, such as the synthesis of sulfonyl fluorides from thiols using non-toxic byproducts, exemplify the trend toward safer and more eco-friendly fluorination chemistry. sciencedaily.comeurekalert.org

Biocatalysis, the use of enzymes to perform chemical transformations, is at the forefront of sustainable synthesis. nih.govdtu.dk Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral derivatives of this compound, alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly relevant. These enzymes can reduce prochiral ketones to chiral alcohols with very high enantiomeric excess. nih.govmdpi.com For example, the whole-cell bioreduction of pentafluoroacetophenone using an engineered fusion protein resulted in a substrate conversion of 99.97% with an excellent enantiomeric excess of 99.9%. nih.gov

The development of novel biocatalytic pathways for the synthesis and transformation of fluorinated compounds is a vibrant area of research. nih.gov This includes the use of fluorinase enzymes, which can catalyze the formation of C-F bonds, and the engineering of existing enzymes to accept fluorinated substrates. acsgcipr.org The application of biocatalysis to produce fluorinated polyesters and other materials further underscores the versatility of this approach. nih.gov

Table 2: Examples of Biocatalytic Transformations Relevant to Fluorinated Methanones

| Enzyme Class | Transformation | Substrate Example | Key Advantages | Reference |

| Alcohol Dehydrogenase (ADH) | Asymmetric Ketone Reduction | Pentafluoroacetophenone | High ee (>99%), Mild Conditions | nih.gov |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Various Prochiral Ketones | High Stereoselectivity | nih.gov |

| Fluorinase | C-F Bond Formation | SAM-like substrates | Selective Fluorination | acsgcipr.org |

| Lipase | Polyester Synthesis | Fluorinated Diols | Biocompatible Polymer Synthesis | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization for Detailed Structural and Mechanistic Insights

A deep understanding of the three-dimensional structure and reactivity of this compound is crucial for its application. Advanced spectroscopic and spectrometric techniques are indispensable tools for elucidating these details.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for the analysis of fluorinated compounds. youtube.comyoutube.com The high sensitivity of the ¹⁹F nucleus and its large chemical shift range provide detailed information about the local electronic environment of the fluorine atoms. youtube.com Future research will leverage advanced 2D and 3D NMR techniques, such as ¹H-¹⁹F and ¹³C-¹⁹F HETCOR, to unambiguously assign signals and determine through-bond and through-space correlations. nih.govrsc.org These methods are invaluable for confirming the structure of reaction products and for studying reaction mechanisms. For instance, ¹⁹F NMR can be used to monitor reaction progress and identify intermediates in fluorination reactions. sapub.orgscispace.com

Mass spectrometry (MS) is another critical tool for the characterization of fluorinated methanones. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments are used to probe the fragmentation patterns of molecules, which can provide valuable structural information. The combination of liquid chromatography with mass spectrometry (LC-MS) is essential for the analysis of complex reaction mixtures and for the purification of target compounds.

Mechanistic studies will also be a key focus of future research. Understanding the mechanisms of reactions involving this compound, such as its synthesis via fluorination or its transformation into other derivatives, is essential for optimizing reaction conditions and for designing new reactions. sapub.orgacs.org For example, studies on the mechanism of fluorination with reagents like Selectfluor™ have investigated whether the reaction proceeds via a polar electrophilic pathway or a single electron transfer (SET) process. sapub.orgacs.org Computational chemistry will play an increasingly important role in these mechanistic investigations, providing theoretical support for experimental observations.

Table 3: Key Spectroscopic and Spectrometric Techniques for the Analysis of this compound

| Technique | Information Provided | Application in Research | Reference |

| ¹⁹F NMR | Local electronic environment of fluorine, structural confirmation, quantitative analysis. | Structural elucidation, reaction monitoring, mechanistic studies. | youtube.comnih.gov |

| ¹H-¹⁹F HETCOR | Correlation between proton and fluorine nuclei. | Unambiguous signal assignment, determination of J-couplings. | nih.govrsc.org |

| ¹³C-¹⁹F HETCOR | Correlation between carbon and fluorine nuclei. | Detailed structural analysis, assignment of fluorinated carbons. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Confirmation of molecular formula. | purdue.edu |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns. | Structural elucidation of unknown compounds and isomers. | purdue.edu |

Q & A

Q. What synthetic methodologies are recommended for preparing (4,4-Difluorocyclohexyl)(phenyl)methanone?

A common approach involves coupling reactions between a fluorinated cyclohexyl precursor and a benzophenone derivative. For example, microwave-assisted synthesis using 4,4-difluorocyclohexylamine with aryl halides under basic conditions (e.g., K₂CO₃) can yield the target compound efficiently . Alternative routes may adapt Friedel-Crafts acylation or Ullmann-type coupling, leveraging the electron-deficient nature of the difluorocyclohexyl group to enhance reactivity. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical to minimize side reactions like dehalogenation.

Q. How can NMR spectroscopy be optimized for structural elucidation of this compound?

Use a combination of ¹H NMR, ¹³C{¹H} NMR, and 2D techniques (HSQC, HMBC) in deuterated chloroform (CDCl₃) at 300–400 MHz to resolve overlapping signals. Variable-temperature NMR (e.g., 270–300 K) is recommended to study conformational dynamics, particularly for the difluorocyclohexyl ring, which may exhibit chair-flipping behavior . For fluorinated regions, ¹⁹F NMR can provide additional insights into electronic environments.

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- LogP : ~3.2 (estimated via computational tools), indicating moderate hydrophobicity.

- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, acetone).

- Thermal stability : Decomposes above 250°C, requiring low-temperature storage.

These properties guide solvent selection for reactions, crystallization, and biological assays .

Advanced Research Questions

Q. How does the 4,4-difluoro substitution influence biological activity in ATPase inhibition studies?

The difluoro group enhances steric bulk and electronegativity, improving binding to hydrophobic pockets in enzymes like P-glycoprotein (P-gp). SAR studies show that 4,4-difluorocyclohexyl derivatives exhibit 34% ATPase inhibition at 2.5 μM, outperforming dimethyl or ketone analogs. This is attributed to favorable van der Waals interactions and reduced metabolic degradation . Contrast this with 4,4-dimethylcyclohexyl analogs, which show weaker inhibition due to altered electronic profiles.

Q. What conformational dynamics are relevant in structure-activity relationship (SAR) studies?

Variable-temperature NMR and molecular docking reveal that the difluorocyclohexyl ring adopts a rigid chair conformation, minimizing entropy loss upon binding. Dynamic effects, such as ring puckering, can be quantified using NOE correlations and density functional theory (DFT) calculations. For example, the 1,3-diaxial fluorine arrangement in the chair conformation creates a polarized region that enhances interactions with aromatic residues in enzyme active sites .

Q. How can contradictions in SAR data for analogs be resolved?

Discrepancies often arise from differences in assay conditions or unintended off-target effects. For instance, 4,4-difluorocyclohexyl derivatives may stimulate basal ATPase activity in some isoforms while inhibiting others. To resolve this:

Q. What strategies mitigate challenges in enantiomeric separation for chiral analogs?

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC are effective for resolving enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) can yield enantiopure intermediates. Circular dichroism (CD) spectroscopy and vibrational optical activity (VOA) are critical for confirming absolute configurations .

Methodological Notes

- Synthetic Optimization : Monitor reactions via TLC (silica gel, UV-active spots) and optimize purification using flash chromatography (hexane/EtOAc gradients).

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or MestReNova).

- Biological Assays : Use ATPase activity kits with luciferase-based detection for high sensitivity, and normalize results to protein concentration (Bradford assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.